Technical Whitepaper: 2-Bromo-N-(4-bromophenyl)acetamide as a Versatile Electrophilic Scaffold
Technical Whitepaper: 2-Bromo-N-(4-bromophenyl)acetamide as a Versatile Electrophilic Scaffold
The following technical guide details the synthesis, characterization, and application of 2-Bromo-N-(4-bromophenyl)acetamide (CAS 5439-13-4).
Executive Summary
2-Bromo-N-(4-bromophenyl)acetamide (CAS 5439-13-4) is a specialized electrophilic building block used extensively in medicinal chemistry and proteomics.[1] Structurally, it combines a para-bromophenyl "anchor" with a reactive
-
Heterocycle Precursor: It is a key intermediate in the Hantzsch synthesis of thiazoles and other bioactive nitrogen heterocycles found in kinase inhibitors and antimicrobial agents.
-
Covalent Probe: The
-bromoacetamide moiety acts as a potent alkylating agent for cysteine residues, making it valuable for designing covalent inhibitors or proteomic profiling tools.
This guide provides a validated synthesis protocol, mechanistic insights into its reactivity, and safety standards for handling this alkylating agent.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 5439-13-4 |
| IUPAC Name | 2-Bromo-N-(4-bromophenyl)acetamide |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 292.96 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138 – 140 °C |
| Solubility | Soluble in DMSO, DMF, DCM, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |
| Reactivity Class |
Synthesis Protocol: Acylation of 4-Bromoaniline
The most robust method for synthesizing CAS 5439-13-4 involves the acylation of 4-bromoaniline with bromoacetyl bromide. This route is preferred over bromoacetyl chloride due to the higher reactivity of the acyl bromide and the avoidance of halogen exchange side-products.
Reagents & Materials
-
Starting Material: 4-Bromoaniline (1.0 eq)
-
Reagent: Bromoacetyl bromide (1.1 eq)
-
Base: Potassium carbonate (
) or Triethylamine ( ) (1.2 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous) or Glacial Acetic Acid (for acid-catalyzed variants)
-
Workup: 1M HCl, Saturated
, Brine
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-bromoaniline (10 mmol, 1.72 g) in anhydrous DCM (50 mL) .
-
Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0 °C in an ice bath. Note: Maintaining low temperature is critical to prevent poly-alkylation.
-
Acylation: Dropwise, add a solution of bromoacetyl bromide (11 mmol, 0.96 mL) in DCM (10 mL) over 30 minutes. The solution may turn slightly yellow or precipitate salts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours . Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting aniline spot (
) should disappear, replaced by the product spot ( ). -
Quench & Workup:
-
Quench the reaction with cold water (50 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated
(to remove acid byproducts), and brine .
-
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield white needles.
Visualization: Synthesis Pathway
Figure 1: Acylation pathway converting 4-bromoaniline to the target alpha-bromoacetamide.
Applications in Drug Discovery
A. Synthesis of Thiazole Heterocycles (Hantzsch Synthesis)
The primary application of CAS 5439-13-4 is as a precursor for 2-aminothiazoles, a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogues).
Mechanism:
The
Standard Protocol for Thiazole Formation:
-
Dissolve 2-Bromo-N-(4-bromophenyl)acetamide (1 eq) in Ethanol.
-
Add Thiourea or a substituted Thioamide (1.1 eq).
-
Reflux for 2–4 hours .
-
Cool to precipitate the thiazole hydrobromide salt.
-
Neutralize with
to liberate the free base.
B. Covalent Cysteine Targeting
In proteomics, this compound serves as a "warhead." The bromine is a good leaving group, allowing the adjacent carbon to be attacked by the thiol (-SH) group of Cysteine residues in proteins. This results in a stable thioether bond, permanently tagging the protein.
Visualization: Thiazole Formation Workflow
Figure 2: Hantzsch Thiazole Synthesis workflow using CAS 5439-13-4 as the electrophilic component.
Safety & Handling (E-E-A-T)
Hazard Class:
-
Skin/Eye Contact: Causes severe irritation and burns. Can induce allergic skin reactions (sensitizer).
-
Inhalation: Destructive to mucous membranes.
-
Handling: Always handle in a fume hood . Wear nitrile gloves (double-gloving recommended) and safety goggles.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic bromide before disposal.
References
-
Gowda, B. T., et al. (2009).[2] "2-Bromo-N-(4-bromophenyl)acetamide."[1][2][3][4][5] Acta Crystallographica Section E, 65(8), o1955.
-
Santa Cruz Biotechnology. (n.d.).[3] "2-bromo-N-(4-bromophenyl)acetamide Safety Data Sheet."
-
Kocabas, E., & Burak, A. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Heterocycles, 81(12).[6]
-
National Institute of Standards and Technology (NIST). (2023). "Acetamide, N-(4-bromophenyl)- Data."[1][7][2][8][3][9] NIST Chemistry WebBook.
Sources
- 1. Buy 2-Bromo-n-(4-bromophenyl)acetamide | 5439-13-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. CAS 5439-13-4: 2-bromo-N-(4-bromophenyl)acetamide [cymitquimica.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Cas 22118-09-8,Bromoacetyl chloride | lookchem [lookchem.com]
- 8. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromoacetanilide | C8H8BrNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
